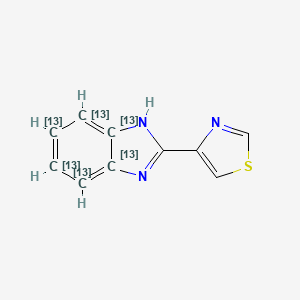
Thiabendazole-13C6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiabendazole-13C6 is a labeled form of Thiabendazole, a benzimidazole derivative. It is primarily used as an anthelmintic and antifungal agent. The compound is labeled with carbon-13 isotopes, making it useful in various scientific research applications, particularly in tracing and quantification studies .
準備方法
Synthetic Routes and Reaction Conditions
Thiabendazole-13C6 is synthesized by incorporating carbon-13 isotopes into the Thiabendazole molecule. The synthesis involves the reaction of 2-aminobenzimidazole with 4-thiazolyl isothiocyanate under specific conditions to introduce the carbon-13 labels .
Industrial Production Methods
The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the incorporation of carbon-13 isotopes and achieve high purity of the final product .
化学反応の分析
Types of Reactions
Thiabendazole-13C6 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones.
Reduction: The compound can be reduced to form thiols.
Substitution: This compound can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted benzimidazole derivatives .
科学的研究の応用
Thiabendazole-13C6 has a wide range of scientific research applications:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies.
Biology: Employed in metabolic studies to trace the fate of Thiabendazole in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Thiabendazole.
Industry: Applied in the development of new antifungal and anthelmintic agents
作用機序
Thiabendazole-13C6 exerts its effects by inhibiting the mitochondrial helminth-specific enzyme, fumarate reductase. This inhibition disrupts the energy metabolism of the parasite, leading to its death. The compound also suppresses egg and larval production, further reducing the parasite population .
類似化合物との比較
Similar Compounds
Thiabendazole: The non-labeled form of Thiabendazole.
Albendazole: Another benzimidazole derivative with similar anthelmintic properties.
Mebendazole: A benzimidazole compound used to treat parasitic worm infections.
Uniqueness
Thiabendazole-13C6 is unique due to its carbon-13 labeling, which allows for precise tracing and quantification in scientific studies. This feature makes it particularly valuable in research applications where understanding the detailed behavior of the compound is crucial .
特性
CAS番号 |
2140327-29-1 |
|---|---|
分子式 |
C10H7N3S |
分子量 |
207.21 g/mol |
IUPAC名 |
4-(1H-benzimidazol-2-yl)-1,3-thiazole |
InChI |
InChI=1S/C10H7N3S/c1-2-4-8-7(3-1)12-10(13-8)9-5-14-6-11-9/h1-6H,(H,12,13)/i1+1,2+1,3+1,4+1,7+1,8+1 |
InChIキー |
WJCNZQLZVWNLKY-UQUYMPKGSA-N |
異性体SMILES |
C1=C(N=CS1)C2=N[13C]3=[13CH][13CH]=[13CH][13CH]=[13C]3N2 |
正規SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CSC=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


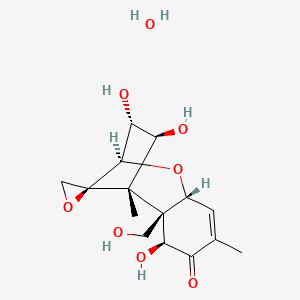
![2-[5-(3-bromophenyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl]-1-(4-chlorophenyl)ethanone](/img/structure/B12058539.png)

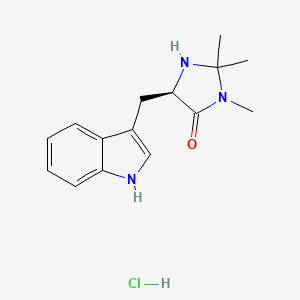
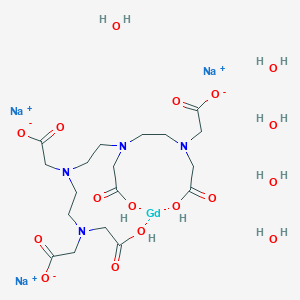
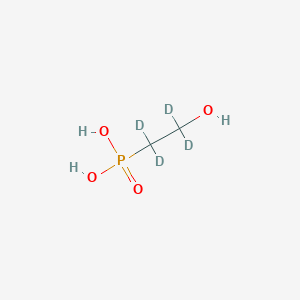




![N'-[(E)-(3-chlorophenyl)methylidene]-2-(2-thienyl)acetohydrazide](/img/structure/B12058613.png)



